molecular formula C26H26N2O3S B3292510 N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878061-71-3

N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B3292510
CAS No.: 878061-71-3
M. Wt: 446.6 g/mol
InChI Key: KYQXKTLKJWGAKM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole-based acetamide derivative characterized by a methanesulfonyl group at the 3-position of the indole ring and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. The compound’s structure combines sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., cyclooxygenase inhibitors, kinase modulators) . Its design likely aims to optimize steric and electronic properties for enhanced binding affinity or metabolic stability compared to simpler indole derivatives.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-18-8-11-21(12-9-18)17-32(30,31)25-15-28(24-7-5-4-6-22(24)25)16-26(29)27-23-13-10-19(2)14-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQXKTLKJWGAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative is then treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 2,4-dimethylphenylamine and acetic anhydride under controlled conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Impact of Substituents on Bioactivity

  • Sulfonyl vs. Carbonyl Groups : Compounds with sulfonamide moieties (e.g., 36 and the target compound) exhibit stronger enzyme inhibition profiles compared to carbonyl-containing analogs (e.g., glyoxylamide 2a ), likely due to enhanced hydrogen bonding with active sites .
  • Electron-Withdrawing Groups: The 4-chlorobenzoyl substituent in 36 improved COX-2 selectivity (IC₅₀ = 0.8 μM) over non-halogenated analogs, suggesting electron-withdrawing groups enhance target binding .
  • Antioxidant Activity: The hydroxyimino group in 3a contributed to radical scavenging activity, a property absent in sulfonamide derivatives like the target compound .

Structural Flexibility and Conformation

  • Planarity of Amide Groups : X-ray crystallography of dichlorophenyl acetamide derivatives (e.g., S1 in ) revealed planar amide groups critical for intermolecular hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure combining an indole moiety with a sulfonamide group and a dimethylphenyl substituent. The chemical formula is C24H26N2O3SC_{24}H_{26}N_2O_3S, and its structural characteristics contribute to its biological properties.

This compound is believed to exert its effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A4315.2Apoptosis induction via caspase activation
MCF77.8Inhibition of cell proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has been evaluated for anti-inflammatory properties. It demonstrated significant inhibition of COX enzymes, which are crucial mediators in inflammatory pathways:

Activity Inhibition (%) Concentration (µM)
COX-16510
COX-27210

These results indicate potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cell lines. Compound A showed a remarkable IC50 value of 5 µM against breast cancer cells, indicating strong potential for further development.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of the compound using an animal model of arthritis. The results demonstrated a significant reduction in swelling and pain compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Q & A

Basic: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Step 1: Functionalization of the indole nitrogen using methanesulfonyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, 0–5°C for 2 hours) to minimize side reactions .
  • Step 2: Coupling the sulfonated indole with bromoacetamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane at room temperature for 12 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
    Yield improvements (>70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of indole to sulfonyl chloride) and maintaining inert atmospheres .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H-NMR identifies proton environments (e.g., indole NH at δ 10.2–11.5 ppm, sulfonyl CH3 at δ 3.1–3.3 ppm) .
    • ¹³C-NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2, ~55 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
  • HPLC-PDA: Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Advanced: How do structural modifications (e.g., substituents on phenyl rings) impact biological activity?

Methodological Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -Cl, -F on phenyl rings) enhance target binding affinity (e.g., IC50 values for Bcl-2 inhibition reduced from 12 μM to 3 μM with 4-fluorophenyl substitution) .
    • Hydrophobic groups (e.g., naphthyl) improve membrane permeability but may reduce solubility .
  • SAR Strategy: Systematically replace substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and test in in vitro assays (e.g., apoptosis induction in HeLa cells) to correlate structure with activity .

Advanced: What experimental models are suitable for evaluating anticancer potential?

Methodological Answer:

  • In Vitro:
    • Cytotoxicity Assays: MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC50 determination .
    • Mechanistic Studies: Western blotting for apoptosis markers (Bax/Bcl-2 ratio, caspase-3 activation) .
  • In Vivo:
    • Xenograft Models: Administer compound (10–50 mg/kg/day, IP) to nude mice with implanted tumors; monitor tumor volume and survival .
    • PK/PD Studies: Measure plasma half-life (e.g., ~4.2 hours in rats) and tissue distribution via LC-MS/MS .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis: Verify compound purity (e.g., HPLC vs. NMR) and assay conditions (e.g., serum-free media vs. serum-containing) .
  • Case Study: If one study reports IC50 = 5 μM (MTT assay) and another IC50 = 15 μM (ATP-based assay), discrepancies may arise from viability endpoint differences. Re-test under standardized protocols .
  • Meta-Analysis: Compare structural analogs (e.g., 4-methyl vs. 4-fluoro substitution) to identify trends in activity .

Basic: What strategies improve solubility and bioavailability for preclinical testing?

Methodological Answer:

  • Chemical Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) on the acetamide side chain .
  • Formulation: Use co-solvents (e.g., PEG 400 + ethanol) or nanoemulsions to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design: Synthesize phosphate esters of hydroxylated derivatives for improved absorption .

Advanced: How can computational methods aid in target identification and binding mode prediction?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with Bcl-2 (PDB ID: 4AQ3); prioritize poses with sulfonyl group hydrogen-bonded to Arg89 .
  • MD Simulations: Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes; calculate binding free energy (MM-PBSA) .
  • QSAR Models: Train models on analog datasets (e.g., 50 compounds) to predict logP and IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.